molecular formula C3H8NO5P B1443634 N-(Phosphonomethyl)(2-~13~C)glycine CAS No. 287399-31-9

N-(Phosphonomethyl)(2-~13~C)glycine

Cat. No. B1443634
M. Wt: 170.07 g/mol
InChI Key: XDDAORKBJWWYJS-OUBTZVSYSA-N
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Description

“N-(Phosphonomethyl)(2-~13~C)glycine”, also known as Glyphosate, is a broad-spectrum, non-selective systemic herbicide . It plays a crucial role in inhibiting the activity of 5-enolpyruvylshikimic acid-3-phosphate synthase, which is involved in aromatic amino acid biosynthesis .


Molecular Structure Analysis

The linear formula of “N-(Phosphonomethyl)(2-~13~C)glycine” is (HO)2P(O)CH2NHCH2CO2H . Its molecular weight is 169.07 . The SMILES string representation is OC(=O)CNCP(O)(O)=O .


Chemical Reactions Analysis

“N-(Phosphonomethyl)(2-~13~C)glycine” is known to inhibit the plant enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase . This inhibition disrupts the shikimate pathway-dependent synthesis of aromatic amino acids in plants .


Physical And Chemical Properties Analysis

“N-(Phosphonomethyl)(2-~13~C)glycine” appears as a white crystalline powder . It has a melting point of 230 °C (dec.) (lit.) . The compound is suitable for HPLC and gas chromatography (GC) techniques .

Scientific Research Applications

Environmental Fate and Soil Interaction

Glyphosate's behavior in agricultural soil underscores its environmental persistence and interaction with the ecosystem. Al-Rajab and Hakami (2014) detail glyphosate's degradation, stabilization, remobilization, and leaching in agricultural soils, highlighting its rapid degradation and slow leaching, which mitigates groundwater contamination risks but raises questions about long-term soil health and microbial ecosystem impacts (Al-Rajab & Hakami, 2014).

Herbicide Resistance and Protein Engineering

The molecular basis of glyphosate resistance through protein engineering offers insights into the adaptability of agricultural practices in response to weed resistance. Pollegioni, Schonbrunn, and Siehl (2011) explore various mechanisms of resistance, including natural diversity and molecular evolution, pointing towards a sustainable use of glyphosate by mitigating resistance development (Pollegioni, Schonbrunn, & Siehl, 2011).

Microbial Activity and Ecological Impact

Araújo, Monteiro, and Abarkeli (2003) studied glyphosate's impact on microbial activity in Brazilian soils, revealing that glyphosate application increases soil respiration and enzyme activity, suggesting alterations in soil microbial communities that could affect soil health and nutrient cycling (Araújo, Monteiro, & Abarkeli, 2003).

Water Systems and Aquatic Organisms

The fate and transport of glyphosate in surface waters of agricultural basins were examined by Coupe, Kalkhoff, Capel, and Grégoire (2012), who found variable detection frequencies and magnitudes across basins. This work illustrates the complexities of glyphosate's environmental transport and its potential to affect aquatic ecosystems through runoff (Coupe, Kalkhoff, Capel, & Grégoire, 2012).

Synthesis and Medicinal Chemistry

Recent developments in the synthesis and biological activity of α-aminophosphonic acids, including N-(phosphonomethyl) glycine derivatives, underscore their importance in medicinal chemistry. Naydenova, Todorov, and Troev (2010) discuss these compounds' structural analogies to amino acids and their potential for therapeutic applications, highlighting the ongoing research into glyphosate's chemical properties and applications beyond herbicide use (Naydenova, Todorov, & Troev, 2010).

Safety And Hazards

“N-(Phosphonomethyl)(2-~13~C)glycine” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-(phosphonomethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDAORKBJWWYJS-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(N[13CH2]C(=O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746141
Record name N-(Phosphonomethyl)(2-~13~C)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Phosphonomethyl)(2-~13~C)glycine

CAS RN

287399-31-9
Record name N-(Phosphonomethyl)(2-~13~C)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-31-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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